molecular formula C16H22BrNO3 B8506145 5-((4-Bromo-2-formylphenyl)(isobutyl)amino)pentanoic acid

5-((4-Bromo-2-formylphenyl)(isobutyl)amino)pentanoic acid

Cat. No. B8506145
M. Wt: 356.25 g/mol
InChI Key: BTKDJQDSQAGFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741943B2

Procedure details

A mixture of 1-isobutyl-2-piperidone (8.8 g) and aqueous methanesulfonic acid solution (10.9 g/19 ml) was refluxed at 110° C. for 3 days. To the mixture which was previously cooled to room temperature, were added water (10 ml) and sodium carbonate (18.0 g) slowly. Then, after heating the mixture at 50° C. for 1 hour, DMSO (13 ml) was added. The resulting mixture was heated to 135° C., and then a solution of 5-bromo-2-fluorobenzaldehyde (11.5 g) in DMSO (15 ml) was added dropwise. After stirring at 135° C. for 6 hours, the mixture was cooled to 0° C., and the mixture was adjusted to pH 2.5 by using 6N hydrochloric acid. After ethyl acetate extraction, the organic layer was dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1 to ethyl acetate) to obtain brown oil of 5-(4-bromo-2-formyl-N-isobutylanilino)pentanoic acid (15.3 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1C[CH2:9][CH2:8][CH2:7][C:6]1=O)[CH:2]([CH3:4])[CH3:3].CS(O)(=O)=O.[C:17](=[O:20])([O-])[O-:18].[Na+].[Na+].[Br:23][C:24]1[CH:25]=[CH:26][C:27](F)=[C:28]([CH:31]=1)[CH:29]=[O:30].Cl>CS(C)=O.O>[Br:23][C:24]1[CH:25]=[CH:26][C:27]([N:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:17]([OH:18])=[O:20])[CH2:1][CH:2]([CH3:4])[CH3:3])=[C:28]([CH:29]=[O:30])[CH:31]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C(C)C)N1C(CCCC1)=O
Name
Quantity
19 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring at 135° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the mixture which was previously cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then, after heating the mixture at 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 135° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
After ethyl acetate extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1 to ethyl acetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(N(CC(C)C)CCCCC(=O)O)C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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